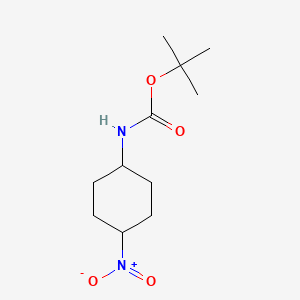

tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Description

tert-Butyl (trans-4-nitrocyclohexyl)carbamate is a nitro-substituted carbamate derivative featuring a trans-configured cyclohexyl backbone. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of amine derivatives via nitro reduction. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-(4-nitrocyclohexyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-8-4-6-9(7-5-8)13(15)16/h8-9H,4-7H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAWQOUTQPBEFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901159762 | |

| Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609546-18-0 | |

| Record name | Carbamic acid, N-(trans-4-nitrocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901159762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (trans-4-nitrocyclohexyl)carbamate typically involves the reaction of trans-4-nitrocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

trans-4-nitrocyclohexylamine+Boc2O→tert-Butyl (trans-4-nitrocyclohexyl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (trans-4-nitrocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The carbamate group can be hydrolyzed under acidic conditions to yield the corresponding amine.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Acidic conditions, such as hydrochloric acid.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: trans-4-aminocyclohexylamine.

Reduction: trans-4-nitrocyclohexylamine.

Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (trans-4-nitrocyclohexyl)carbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions to occur on other functional groups without affecting the protected amine.

Biology: In biological research, this compound can be used to study the effects of nitro and carbamate groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.

Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it useful in the synthesis of complex molecules required in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-nitrocyclohexyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The nitro group can participate in various reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The table below summarizes critical parameters for tert-Butyl (trans-4-nitrocyclohexyl)carbamate and its analogues:

Key Observations :

- Nitro Group Impact : The nitro substituent in the target compound increases topological polar surface area (TPSA) compared to hydroxyl or bromomethyl analogues, enhancing polarity but reducing membrane permeability .

- Bromomethyl Derivative : Exhibits higher molecular weight and lipophilicity (Log P = 3.0), making it suitable for hydrophobic reaction environments .

- Amino Derivative: Lower molecular weight and TPSA facilitate its use in peptide coupling and drug delivery systems .

Stereochemical Considerations

- Trans vs. Cis Isomers : highlights that cis-4-hydroxycyclohexylcarbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) exhibit distinct solubility and crystallinity compared to trans isomers due to steric and hydrogen-bonding differences .

- Trans Configuration : The trans-nitro group in the target compound imposes axial rigidity on the cyclohexane ring, which can influence binding affinity in drug-receptor interactions .

Biological Activity

tert-Butyl (trans-4-nitrocyclohexyl)carbamate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse research studies and data sources.

- Chemical Formula: CHNO

- Molecular Weight: 214.30 g/mol

- CAS Number: 177906-48-8

- Structure: The compound features a tert-butyl group attached to a carbamate moiety, with a nitro group positioned on the cyclohexane ring.

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water) | 1.47 |

| Solubility in Water | Insoluble |

| GI Absorption | High |

| BBB Permeant | Yes |

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action is thought to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated.

Pharmacological Studies

- Neuropharmacological Effects : In studies evaluating its effects on the central nervous system (CNS), the compound demonstrated promising results in modulating anxiety and depressive behaviors in animal models. This suggests potential applications in treating mood disorders.

- Antimicrobial Activity : Preliminary investigations have shown that this compound possesses antimicrobial properties against various bacterial strains. This could point towards its utility in developing new antibacterial agents.

- Anti-inflammatory Properties : The compound has been assessed for its anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory disease models.

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodents assessed the anxiolytic effects of this compound using standard behavioral tests such as the elevated plus maze and open field test. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antimicrobial Screening

In vitro tests were performed against Gram-positive and Gram-negative bacteria, where this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.

Safety and Toxicology

The safety profile of this compound has been evaluated through acute toxicity studies. The compound displayed low toxicity levels at therapeutic doses, though further long-term studies are necessary to assess chronic exposure risks.

Table 2: Toxicological Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low |

| LD50 (oral, rat) | >2000 mg/kg |

| Skin Irritation | Mild |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.